4-methoxy-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
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Description
The compound is a pyrimidine derivative. Pyrimidine is a basic structure in naturally occurring compounds, like nucleotides in DNA and RNA . Trifluoromethylpyridine (TFMP) is a key structural ingredient for the development of many agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the introduction of TFMP groups within other molecules. This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. The trifluoromethyl group (-CF3) and methoxy group (-OCH3) are attached to the pyrimidine and piperazine rings .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Trifluoromethylpyridine (TFMP) derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Mechanism of Action
Target of Action
The primary target of 4-methoxy-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the biosynthesis of collagen, a major component of the extracellular matrix in various tissues. Inhibition of this enzyme can lead to reduced collagen production, which is beneficial in conditions characterized by excessive collagen deposition, such as fibrosis .
Mode of Action
The compound interacts with its target, collagen prolyl-4-hydroxylase, and inhibits its activity This inhibition results in a decrease in the hydroxylation of proline residues in collagen, a critical step in collagen biosynthesis
Biochemical Pathways
The compound affects the collagen biosynthesis pathway by inhibiting collagen prolyl-4-hydroxylase . This enzyme catalyzes the formation of 4-hydroxyproline, a key amino acid in collagen. By inhibiting this enzyme, the compound reduces the production of hydroxyproline, leading to decreased collagen synthesis .
Result of Action
The compound’s action results in a significant reduction in collagen production. This is evidenced by a decrease in the content of hydroxyproline, a marker of collagen, in cell culture medium in vitro . This suggests that the compound could have potential therapeutic effects in conditions characterized by excessive collagen deposition, such as fibrotic diseases .
Future Directions
Properties
IUPAC Name |
4-methoxy-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O/c1-24-13-9-12(20-10-21-13)22-5-7-23(8-6-22)14-11(15(16,17)18)3-2-4-19-14/h2-4,9-10H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAZWRGDXYFFKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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